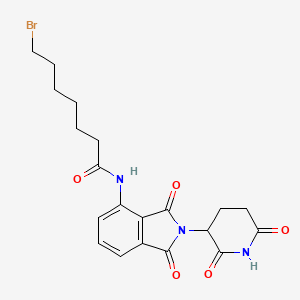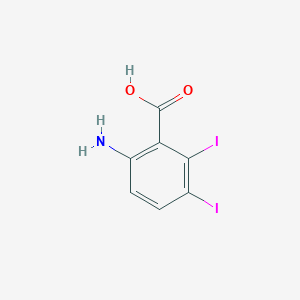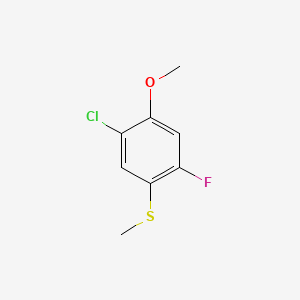
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring linked to a piperidine moiety through an ethanone bridge, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone typically involves the reaction of 1H-pyrazole-4-ol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethanone bridge can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)ethanone: Lacks the pyrazole ring, making it less versatile.
1H-Pyrazol-4-ol: Lacks the piperidine moiety, which may reduce its binding affinity in certain applications.
2-(1H-Pyrazol-4-yl)ethanol: Similar structure but with an alcohol group instead of a piperidine moiety.
Uniqueness
2-((1H-Pyrazol-4-yl)oxy)-1-(piperidin-1-yl)ethanone is unique due to its combination of a pyrazole ring and a piperidine moiety, providing a balance of reactivity and binding affinity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-(1H-pyrazol-4-yloxy)ethanone |
InChI |
InChI=1S/C10H15N3O2/c14-10(13-4-2-1-3-5-13)8-15-9-6-11-12-7-9/h6-7H,1-5,8H2,(H,11,12) |
InChI Key |
NKKBERPWKBENAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)
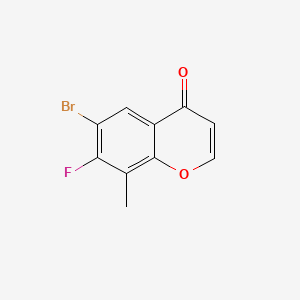
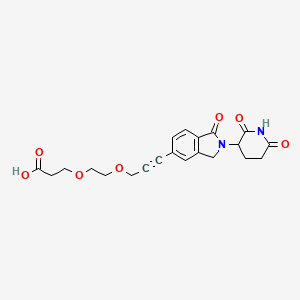
![N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B14770886.png)
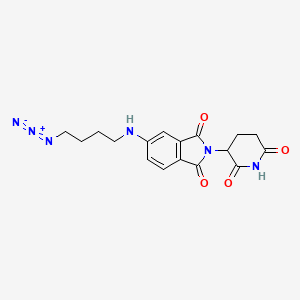
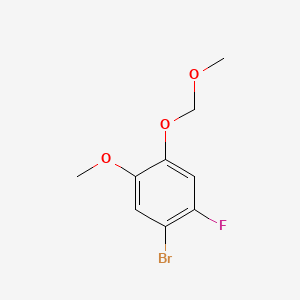

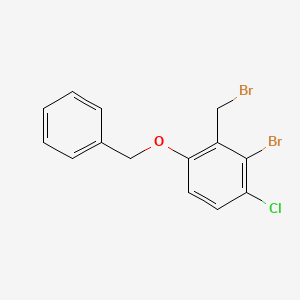

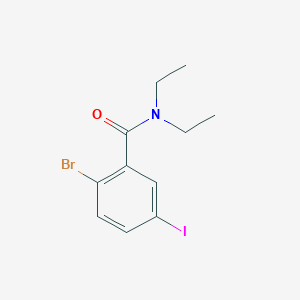
![1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)-](/img/structure/B14770915.png)
